molecular formula C11H11N3 B7980646 Phenyl(pyridazin-3-yl)methanamine

Phenyl(pyridazin-3-yl)methanamine

Cat. No.: B7980646
M. Wt: 185.22 g/mol
InChI Key: YOLLMIFVAZKEPF-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Core Structures in Heterocyclic Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a vital scaffold in medicinal and organic chemistry. researchgate.netdntb.gov.ua Its unique physicochemical properties make it a valuable component in molecular design. nih.gov The presence of two adjacent nitrogen atoms results in a high dipole moment and weak basicity, influencing its interactions with biological targets. nih.gov This arrangement allows the pyridazine core to act as a robust hydrogen-bond acceptor, a critical feature for drug-target interactions. nih.govblumberginstitute.org

Pyridazine derivatives are found in a number of herbicides and several pharmaceutical drugs, including cefozopran, cadralazine, and minaprine. wikipedia.org The pyridazine structure is often considered an advantageous substitute for a phenyl ring in drug design, as it can be less lipophilic and may offer improved metabolic stability. nih.gov The electron-withdrawing nature of the nitrogen atoms can modulate the properties of attached substituents, providing a tool for fine-tuning molecular characteristics. blumberginstitute.org

The Role of Methanamine Functionalities in Molecular Design

Methanamine, also known as methylamine (B109427), is the simplest primary amine and a fundamental building block in organic chemistry. wikipedia.orgnih.gov As a good nucleophile, it readily participates in a wide array of chemical reactions, making it a versatile component in the synthesis of more complex molecules. wikipedia.orgyoutube.com

Structural Overview of Phenyl(pyridazin-3-yl)methanamine

This compound is a specific organic compound that integrates a phenyl group, a pyridazine ring, and a methanamine linker. The structure consists of a methanamine group where the nitrogen is attached to a carbon that is bonded to both a phenyl ring and the 3-position of a pyridazine ring. This arrangement creates a molecule with distinct structural and electronic features derived from its constituent parts.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C11H11N3 amadischem.com
IUPAC Name This compound bldpharm.com
CAS Number 1009409-73-7 amadischem.combldpharm.com
Molecular Weight 185.23 g/mol N/A
Structure A primary amine attached to a methylene (B1212753) bridge which is substituted with a phenyl group and a pyridazin-3-yl group. amadischem.combldpharm.com

Note: Molecular weight is calculated based on the molecular formula. Further properties would require experimental determination.

Contextualizing this compound within Related Aminopyridazine and Phenyl-Substituted Heterocyclic Systems

This compound belongs to a broader class of aminopyridazines and phenyl-substituted heterocycles that are of significant interest in chemical research. The structure-activity relationships of these related systems provide a valuable context for understanding the potential of this specific compound.

For instance, pyrazolo[1,5-a]pyrimidines, which are also nitrogen-containing heterocycles, have been explored for their antimycobacterial activity. semanticscholar.org The substitution patterns on the phenyl rings in these systems are crucial for their biological effects. semanticscholar.org Similarly, in other heterocyclic systems like pyrroles, the attachment of a phenyl group and a methanamine side chain creates compounds with potential pharmaceutical applications. simsonpharma.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(pyridazin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10/h1-8,11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLMIFVAZKEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Phenyl Pyridazin 3 Yl Methanamine

Retrosynthetic Analysis of Phenyl(pyridazin-3-yl)methanamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis can be centered on the disconnection of the key bonds that form the methanamine linker, the pyridazine (B1198779) ring, and the attachment of the phenyl group.

Disconnection Strategies at the Methanamine Linker

The most logical primary disconnection in the retrosynthesis of this compound is at the C-N bond of the methanamine linker. This leads to two primary synthons: a pyridazin-3-ylmethyl cation equivalent and a phenylamine anion equivalent, or a pyridazin-3-yl anion equivalent and a phenylmethanamine cation equivalent. These synthons correspond to several potential starting materials.

Table 1: Disconnection Approaches for the Methanamine Linker

DisconnectionSynthon 1Synthon 2Corresponding Reagents
C-N BondPyridazin-3-ylmethyl cationPhenylamine anion3-(Halomethyl)pyridazine, Phenylamine
C-C BondPyridazin-3-yl anionPhenylmethanamine cation3-Halopyridazine, Phenylmethanamine

A common synthetic strategy involves the reaction of a nucleophile with an electrophile. In this context, disconnecting the C-N bond suggests a route where 3-(chloromethyl)pyridazine (B1315788) or 3-(bromomethyl)pyridazine could react with aniline (B41778). Alternatively, a reductive amination pathway could be envisioned, starting from 3-benzoylpyridazine and ammonia (B1221849) or an ammonia equivalent.

Approaches to Pyridazine Core Formation

Applying this to the target molecule, a plausible retrosynthetic disconnection of the pyridazine ring in a precursor like 3-benzoylpyridazine would lead to a 1,4-dicarbonyl compound. The specific nature of this dicarbonyl precursor would depend on the subsequent steps planned for introducing the amine functionality.

Incorporation of the Phenyl Moiety

The phenyl group can be introduced at various stages of the synthesis. One strategy is to start with a precursor that already contains the phenyl group, such as a phenyl-substituted 1,4-dicarbonyl compound, which would then be cyclized to form the pyridazine ring. For instance, a benzoyl-substituted γ-keto acid could serve as a starting material.

Alternatively, the phenyl group can be introduced onto a pre-formed pyridazine ring through cross-coupling reactions. For example, a halogenated pyridazine, such as 3-chloropyridazine, could undergo a Suzuki or Stille coupling with a phenylboronic acid or a phenyltin reagent, respectively. This approach allows for late-stage functionalization of the pyridazine core.

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule from readily available starting materials in a limited number of steps. These routes are often guided by the insights gained from the retrosynthetic analysis.

Condensation Reactions for Pyridazine Ring Formation

The formation of the pyridazine ring through condensation reactions is a cornerstone of pyridazine synthesis. iglobaljournal.com This approach typically involves the reaction of a compound containing a 1,4-dicarbonyl or equivalent functionality with hydrazine (B178648).

A specific and effective method for forming the pyridazine ring involves the cyclization of hydrazone derivatives. This strategy often utilizes β,γ-unsaturated hydrazones, which can undergo a 6-endo-trig cyclization to yield 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be oxidized to the corresponding aromatic pyridazines.

For the synthesis of a precursor to this compound, one could envision a route starting from a β,γ-unsaturated ketone bearing a phenyl group. Reaction of this ketone with hydrazine would form the corresponding hydrazone, which could then be cyclized under appropriate conditions, potentially catalyzed by a transition metal such as copper. organic-chemistry.org The subsequent introduction of the amine functionality would lead to the final product.

Table 2: Key Intermediates and Synthetic Strategies

IntermediateSynthetic ApproachKey Reaction
3-BenzoylpyridazineCyclization of a phenyl-substituted 1,4-dicarbonyl with hydrazineCondensation/Cyclization
3-ChloropyridazineCommercially available or synthesized from pyridazin-3(2H)-oneChlorination
Phenyl(pyridazin-3-yl)methanolReduction of 3-benzoylpyridazineReduction (e.g., with NaBH4)
This compoundReductive amination of 3-benzoylpyridazine or amination of Phenyl(pyridazin-3-yl)methanolReductive Amination/Nucleophilic Substitution

While a direct, one-pot synthesis of this compound from simple precursors is challenging, a multi-step sequence based on these well-established reactions provides a feasible pathway. The choice of a specific route would depend on the availability of starting materials, desired yield, and the scalability of the reactions.

Reactions with Active Methylene (B1212753) Compounds

While the direct synthesis of this compound through the reaction of a pyridazine precursor with an active methylene compound like malonic ester is not extensively documented in readily available literature, the principles of such a reaction are rooted in established organic synthesis transformations. The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides. libretexts.orglibretexts.orgwikipedia.org In a hypothetical adaptation for the synthesis of a precursor to the target amine, a suitably activated pyridazine derivative, such as a 3-(halomethyl)pyridazine, would be reacted with the enolate of a malonic ester.

The generalized mechanism for a malonic ester synthesis involves the deprotonation of diethyl malonate with a base like sodium ethoxide to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate can then displace a halide from an alkyl halide in an SN2 reaction. libretexts.orgwikipedia.org Subsequent hydrolysis of the ester groups followed by decarboxylation yields a substituted acetic acid. wikipedia.org To arrive at the target methanamine, further synthetic transformations of the resulting pyridazinylacetic acid would be necessary, such as a Curtius, Hofmann, or Schmidt rearrangement.

Reductive Amination Strategies for the Methanamine Group

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.orgyoutube.com This approach is particularly well-suited for the final step in the synthesis of this compound, starting from a corresponding pyridazin-3-yl aldehyde or ketone. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. organic-chemistry.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective as they are mild enough to not reduce the starting aldehyde or ketone but are reactive towards the intermediate iminium ion. wikipedia.orgharvard.edu Catalytic hydrogenation is another common method for the reduction of the imine intermediate. organic-chemistry.org

The general process involves the condensation of the carbonyl compound (e.g., 3-benzoylpyridazine) with an amine source, such as ammonia or an ammonium (B1175870) salt, under mildly acidic conditions to facilitate imine formation. The reducing agent is then introduced to convert the imine to the final amine product. wikipedia.orgyoutube.com

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentTypical SolventsKey Characteristics
Sodium Cyanoborohydride (NaBH3CN)Methanol (B129727), Ethanol (B145695)Tolerant to water; selective for imines over carbonyls. wikipedia.orgorganic-chemistry.org
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane, DichloroethaneWater-sensitive; highly selective for reductive aminations. organic-chemistry.orgharvard.edu
Sodium Borohydride (B1222165) (NaBH4)Methanol, EthanolCan reduce aldehydes and ketones; added after imine formation. organic-chemistry.org
Catalytic Hydrogenation (H2/catalyst)VariousRequires specialized equipment; environmentally friendly. organic-chemistry.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single reaction vessel, thereby avoiding the isolation of intermediates. nih.govresearchgate.net While a specific one-pot synthesis yielding this compound directly is not prominently described, the synthesis of the pyridazine core itself can often be achieved through such strategies. nih.govresearchgate.net For instance, a one-pot, three-step procedure has been reported for the synthesis of pyridazine C-nucleosides, which involves a [4+2] cycloaddition, reduction, and subsequent cyclization with hydrazine. nih.govnih.gov

Adapting this philosophy to the target compound, one could envision a multicomponent reaction that assembles the pyridazine ring and simultaneously installs the necessary functionality for conversion to the methanamine group. For example, a reaction between a 1,2-dicarbonyl compound, hydrazine, and a component bearing the phenylmethylamine moiety could theoretically lead to the desired product in a single operation.

Multi-Step Synthesis Pathways

A more traditional and often more readily controlled approach to this compound involves a multi-step synthetic sequence. This typically entails the initial construction of a pyridazine ring with a suitable functional group at the 3-position, which is then elaborated to the final aminomethyl substituent.

Sequential Functionalization of Pyridazine Precursors

This strategy hinges on the preparation of a key intermediate, a pyridazin-3-yl aldehyde or ketone, which then serves as the immediate precursor to the target amine.

The synthesis of 3-acylpyridazines is a critical step in this pathway. While the synthesis of 3-pyridazinecarboxaldehyde and its phenyl ketone analogue is not as commonly documented as for other heterocyclic systems, analogous syntheses for pyridine (B92270) derivatives provide a viable blueprint. For example, 3-acetylpyridine can be prepared from the corresponding nicotinic acid ester and acetic acid over a titanium dioxide catalyst. prepchem.comgoogle.com A similar approach could be envisioned starting from a 3-pyridazinecarboxylic acid ester. Another method for the synthesis of 3-acetylpyridine involves the reaction of ethyl nicotinate with ethyl acetate and sodium metal, followed by hydrolysis. google.com

The synthesis of the pyridazine ring itself can be achieved through various methods, such as the reaction of 1,2-dicarbonyl compounds with hydrazine. nih.gov Functionalized pyridazines can also be prepared through Diels-Alder reactions of 1,2,3-triazines. organic-chemistry.org

Once the pyridazin-3-yl aldehyde or ketone is in hand, the final conversion to this compound can be accomplished through several standard transformations. The most direct method is the reductive amination described in section 2.2.2. wikipedia.orgyoutube.com

Alternatively, the carbonyl group can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for instance with lithium aluminum hydride or through catalytic hydrogenation, would yield the desired primary amine.

Derivatization of Pre-existing Pyridazin-3-ylmethanamine (B1322590) Scaffolds

Once the core this compound scaffold is synthesized, further structural diversity can be achieved through derivatization. This process involves chemically modifying the existing molecule to produce a library of related compounds. Common derivatization strategies for a molecule containing a primary amine and aromatic rings include N-acylation, N-alkylation, and electrophilic aromatic substitution on the phenyl ring.

Derivatization is a crucial step in optimizing the biological activity or material properties of a lead compound. For analytical purposes, derivatization can be employed to improve the sensitivity and specificity of detection methods, such as in mass spectrometry or chromatography. For instance, reagents like 3-nitrophenylhydrazine (3-NPH) are used to target specific functional groups to enhance their detection.

Table 1: Potential Derivatization Reactions for this compound

Reaction Type Reagent Example Functional Group Modified Potential Product Class
N-Acylation Acetyl Chloride Primary Amine Amide
N-Alkylation Methyl Iodide Primary Amine Secondary/Tertiary Amine
Sulfonylation Tosyl Chloride Primary Amine Sulfonamide

Friedel-Crafts Acylation Approaches to Phenyl-Pyridazines

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In a potential synthesis of this compound, this reaction could be envisioned to create the phenyl pyridazinyl ketone intermediate. The typical reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, the direct acylation of pyridazine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. A more plausible strategy involves a multi-step sequence:

Formation of Phenyl Pyridazinyl Ketone : A Friedel-Crafts acylation reaction between a suitable pyridazine derivative and benzoyl chloride could yield phenyl(pyridazin-3-yl)ketone. Given the difficulties, this step might require specialized conditions or a more reactive pyridazine starting material.

Reductive Amination : The resulting ketone can then be converted to the target amine via reductive amination. This process involves the reaction of the ketone with an amine source (like ammonia) to form an imine, which is then reduced in situ to the desired primary amine. Various reducing agents, such as sodium borohydride, can be used for this transformation.

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal and Lewis acid catalysis are particularly powerful tools for constructing and functionalizing heterocyclic systems like pyridazine.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is highly effective for creating biaryl systems. A potential route to a this compound precursor using this method would involve the reaction of a 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine) with phenylboronic acid.

This reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. The reaction is robust and tolerates a wide variety of functional groups, making it a powerful tool for late-stage functionalization in a synthetic sequence. Once the 3-phenylpyridazine core is assembled, the methanamine side chain could be introduced in a subsequent step, for example, by converting a pre-existing functional group at the desired position.

Table 2: Example of Palladium-Catalyzed Suzuki Coupling

Reactant 1 Reactant 2 Catalyst Base Solvent Product

Copper catalysis offers an alternative and complementary approach to palladium. Copper-promoted reactions are particularly useful for cyclization reactions to form the pyridazine ring itself. One efficient method involves the 6-endo-trig cyclization of β,γ-unsaturated hydrazones. This strategy allows for the construction of 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine.

Another approach is the copper-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynyl esters to regioselectively synthesize pyridazinones, which are valuable precursors to other pyridazine derivatives. These methods build the heterocyclic core with substituents already in place, offering a convergent approach to the target structure.

Lewis Acid-Mediated Transformations

Lewis acids play a crucial role in catalysis by activating substrates towards nucleophilic attack. In the context of pyridazine synthesis, Lewis acids can mediate inverse electron demand Diels-Alder reactions. This powerful cycloaddition strategy can be used to construct the pyridazine ring with high regiocontrol.

A typical reaction involves a 1,2,4,5-tetrazine (as the diene) reacting with an electron-rich dienophile, such as a silyl enol ether. The Lewis acid, such as scandium triflate or zinc chloride, coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. This approach provides a pathway to highly functionalized pyridazines that can serve as advanced intermediates en route to this compound.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations with high enantioselectivity. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, analogous transformations on similar heterocyclic systems provide a strong basis for potential synthetic routes. Chiral Brønsted acids, such as phosphoric acids, and specific amine catalysts have shown significant promise in the asymmetric synthesis of chiral amines.

One plausible organocatalytic approach involves the asymmetric reduction of a precursor imine, phenyl(pyridazin-3-yl)methanimine. This transformation can be achieved through transfer hydrogenation, a method that has been successfully applied to a range of ketones and imines. In this strategy, a chiral organocatalyst, often in conjunction with a mild reducing agent like Hantzsch ester, facilitates the stereoselective addition of a hydride to the imine. The catalyst forms a chiral complex with the substrate, directing the hydride transfer to one face of the imine, thereby establishing the desired stereochemistry at the newly formed stereocenter.

For instance, imidazolidinone catalysts have been effectively used in the organocatalytic transfer hydrogenation of α,β-unsaturated ketones, demonstrating the potential for high enantioselectivity. While direct application to phenyl(pyridazin-3-yl)methanimine needs experimental validation, the underlying principles of iminium ion formation and stereocontrolled reduction are applicable.

Another promising organocatalytic strategy is the asymmetric addition of a phenyl nucleophile to a pyridazine-3-carbaldehyde (B3024196) derivative. Chiral organocatalysts, such as diarylprolinol silyl ethers, can activate the aldehyde towards nucleophilic attack, creating a chiral environment that dictates the stereochemical outcome of the reaction.

The table below outlines potential organocatalytic approaches based on analogous reactions reported in the literature.

PrecursorCatalyst TypePotential ReactionKey Features
Phenyl(pyridazin-3-yl)methanimineChiral Phosphoric AcidAsymmetric Transfer HydrogenationMild reaction conditions, high enantioselectivity through hydrogen bonding interactions.
Phenyl(pyridazin-3-yl)methanimineChiral ImidazolidinoneAsymmetric Transfer HydrogenationIminium ion activation, suitable for substrates that can form stable iminium intermediates.
Pyridazine-3-carbaldehydeDiarylprolinol Silyl EtherAsymmetric Phenyl Grignard or Phenylboronic Acid AdditionEnamine or iminium activation of the aldehyde, providing a chiral environment for nucleophilic attack.

Stereoselective Synthesis Considerations

Achieving high levels of stereoselectivity is paramount in the synthesis of chiral molecules like this compound. This can be accomplished through various strategies, including the use of chiral auxiliaries and catalysts that can effectively control the formation of enantiomers or diastereomers.

Chiral Auxiliaries and Catalysts for Enantioselective Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established method involves the use of sulfinamides, such as tert-butanesulfinamide, as chiral auxiliaries. The synthesis would begin with the condensation of pyridazine-3-carbaldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The subsequent addition of a phenyl nucleophile, such as a phenyl Grignard reagent or phenyllithium, to this imine proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance of the bulky tert-butyl group on the sulfinamide, which directs the nucleophile to attack from the less hindered face of the imine. The final step involves the acidic cleavage of the sulfinamide group to afford the desired this compound in high enantiomeric excess.

Similarly, chiral prolinol-based auxiliaries can be employed. These auxiliaries can be attached to the pyridazine aldehyde to form a chiral oxazolidine, which then directs the stereoselective addition of a phenyl nucleophile.

The table below summarizes the use of chiral auxiliaries for the enantioselective synthesis of this compound.

Chiral AuxiliaryPrecursorKey ReactionExpected Outcome
(R)- or (S)-tert-ButanesulfinamidePyridazine-3-carbaldehydeDiastereoselective addition of a phenyl nucleophileHigh diastereoselectivity and enantiomeric excess.
(R)- or (S)-ProlinolPyridazine-3-carbaldehydeFormation of a chiral oxazolidine followed by nucleophilic additionGood to excellent control of the stereochemical outcome.

In addition to chiral auxiliaries, chiral catalysts play a vital role in enantioselective synthesis. As discussed in the organocatalysis section, chiral phosphoric acids and other Brønsted acids can catalyze the asymmetric reduction of imines or the addition of nucleophiles to aldehydes with high enantioselectivity. Transition metal catalysts, such as those based on rhodium or ruthenium, can also be employed for the asymmetric hydrogenation of precursor ketones or imines.

Diastereoselective Control in Reaction Pathways

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective control refers to the ability to selectively form one diastereomer over the others. In the context of this compound synthesis, this becomes relevant if the pyridazine or phenyl ring is substituted with a chiral moiety.

For instance, if a chiral substituent is present on the pyridazine ring, the approach of a nucleophile to the imine or aldehyde precursor will be influenced by the steric and electronic properties of this existing stereocenter. This substrate-controlled diastereoselectivity can be exploited to favor the formation of a specific diastereomer.

Furthermore, catalyst-controlled diastereoselective reactions can be employed. In such cases, the chiral catalyst overrides the directing effect of the existing stereocenter in the substrate, allowing for the selective synthesis of either diastereomer by simply choosing the appropriate enantiomer of the catalyst. This "matched" and "mismatched" pairing of substrate and catalyst chirality is a powerful tool in stereoselective synthesis.

For example, in a diastereoselective Ugi four-component reaction, a pyridazine-based aldehyde could be reacted with a chiral amine, an isocyanide, and a carboxylic acid to generate a highly functionalized product with multiple stereocenters. The diastereoselectivity of such a reaction would be influenced by the chirality of the starting amine.

The following table provides hypothetical examples of diastereoselective reactions leading to analogs of this compound.

Chiral SubstrateReagent/CatalystReaction TypeExpected Diastereomeric Ratio (d.r.)
(R)-4-substitued-pyridazine-3-carbaldehydePhenylmagnesium bromideNucleophilic AdditionModerate to high d.r. (substrate control)
Racemic Phenyl(pyridazin-3-yl)methanolChiral lipaseKinetic Resolution via AcylationHigh enantiomeric excess of one enantiomer
Pyridazine-3-carbaldehyde and a chiral aminetert-Butyl isocyanide, Phenylacetic acidDiastereoselective Ugi ReactionModerate to good d.r.

Reactivity and Mechanistic Investigations of Phenyl Pyridazin 3 Yl Methanamine

Functional Group Transformations at the Methanamine Moiety

The primary amine of the methanamine group is a key site for a variety of chemical reactions, allowing for the synthesis of a diverse array of derivatives.

Oxidation Reactions (e.g., to imines, amides)

The primary amine of phenyl(pyridazin-3-yl)methanamine can undergo oxidation to form imines and, upon further oxidation or rearrangement, amides. While direct oxidation of the parent compound is not extensively documented in the literature, the transformation is a fundamental process in organic chemistry. The oxidation to an imine involves the removal of two hydrogen atoms from the aminomethyl group. Subsequent hydrolysis and further oxidation can lead to the corresponding amide, phenyl(pyridazin-3-yl)formamide.

Table 1: Plausible Oxidation Reactions of this compound

Starting MaterialReagent/CatalystProductReaction Type
This compoundMild Oxidizing Agent (e.g., MnO₂)Phenyl(pyridazin-3-yl)methanimineImine Formation
This compoundStrong Oxidizing Agent (e.g., KMnO₄)Phenyl(pyridazin-3-yl)formamideAmide Formation

Acylation and Sulfonylation of the Amine

The nucleophilic primary amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Acylation: Reaction with acyl halides (like benzoyl chloride) or anhydrides (like acetic anhydride) yields N-acylated products. These reactions are often performed in aprotic solvents.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (such as p-toluenesulfonyl chloride or benzenesulfonyl chloride) produces the corresponding N-sulfonylated derivatives. nih.gov The resulting sulfonamides are of interest in medicinal chemistry. Research on related indole-based methanamine derivatives shows the formation of stable N-acetyl and N-phenylsulfonyl products. nih.gov

Table 2: Representative Acylation and Sulfonylation Reactions

ReagentProduct NameGeneral Structure
Acetic Anhydride (B1165640)N-(phenyl(pyridazin-3-yl)methyl)acetamideR-NH-C(O)CH₃
Benzoyl ChlorideN-(phenyl(pyridazin-3-yl)methyl)benzamideR-NH-C(O)Ph
p-Toluenesulfonyl ChlorideN-(phenyl(pyridazin-3-yl)methyl)-4-methylbenzenesulfonamideR-NH-SO₂-C₆H₄-CH₃
Pyridine-3-sulfonyl ChlorideN-(phenyl(pyridazin-3-yl)methyl)pyridine-3-sulfonamideR-NH-SO₂-(3-pyridyl)

(Where R = phenyl(pyridazin-3-yl)methyl)

Alkylation and Arylation of the Amine

The primary amine can be alkylated or arylated to form secondary or tertiary amines.

N-Alkylation: This can be achieved through reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The process can be controlled to favor mono- or di-alkylation by adjusting stoichiometry and reaction conditions.

N-Arylation: Arylation can be more challenging and often requires metal catalysis, such as in the Buchwald-Hartwig amination, to couple the amine with an aryl halide.

Formation of Schiff Bases and Imine Derivatives

This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.net This reaction is typically reversible and can be catalyzed by either acid or base, or driven by the removal of water. researchgate.netijcrt.org

The formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. ijcrt.org The resulting imine derivatives are valuable intermediates in organic synthesis and can act as ligands for metal complexes. researchgate.netscirp.orgekb.eg The reaction is a classical method for creating carbon-nitrogen double bonds. tsijournals.com

Table 3: Schiff Base Formation with this compound

Carbonyl CompoundSchiff Base Product Name
BenzaldehydeN-(phenylmethylidene)-1-phenyl-1-(pyridazin-3-yl)methanamine
Salicylaldehyde2-(((phenyl(pyridazin-3-yl)methyl)imino)methyl)phenol
AcetoneN-(propan-2-ylidene)-1-phenyl-1-(pyridazin-3-yl)methanamine

Reaction Mechanisms at the Pyridazine (B1198779) Core

The pyridazine ring is an electron-deficient heterocycle, making it susceptible to certain types of reactions, particularly when substituted with activating groups.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridazines

While the unsubstituted pyridazine ring is generally resistant to nucleophilic attack, the presence of good leaving groups (e.g., halogens) and/or activating groups that increase the ring's electron deficiency can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions. nih.gov In the context of this compound, if the pyridazine ring were substituted, for example with a chlorine atom at the 6-position, it would become a substrate for SNAr.

The mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the pyridazine ring is restored.

The efficiency of SNAr reactions on heteroaromatic systems can be enhanced by factors that stabilize the intermediate complex. mdpi.com This pathway is a key method for introducing a variety of functional groups onto electron-poor heterocyclic rings. nih.gov

Electrophilic Aromatic Substitution on Pyridazine

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. researchgate.netgcwgandhinagar.com For an EAS reaction to occur, the pyridazine ring generally requires the presence of activating, electron-donating groups. researchgate.net The phenyl(amino)methyl group at the 3-position of this compound, with its amino and phenyl functionalities, is expected to act as an activating group, although the extent of this activation and the resulting regioselectivity are not extensively documented for this specific molecule.

Theoretical studies on pyridazine and other azines suggest that the frontier molecular orbitals (HOMOs) of these substrates are not π orbitals, which contributes to their low reactivity towards electrophiles. researchgate.net However, the introduction of electron-donating substituents can raise the energy of the HOMO and increase the electron density on the ring carbons, thereby facilitating electrophilic attack.

In the case of substituted pyridazines, the position of electrophilic attack is influenced by the nature and position of the existing substituents. For pyridines, which are also electron-deficient, electrophilic substitution, when it occurs, generally directs to the 3- and 5-positions. youtube.com For pyridazine itself, computational studies and experimental observations on related systems suggest that the C-4 and C-5 positions are the most likely sites for electrophilic attack, due to the deactivating effect of the adjacent nitrogen atoms on the C-3 and C-6 positions. nih.gov The presence of the activating phenyl(amino)methyl group at C-3 would likely influence this regioselectivity, potentially directing incoming electrophiles to the C-4 or C-6 positions. However, without specific experimental data for this compound, these predictions remain speculative.

Ring-Opening and Ring-Closing Reactions of Pyridazine

The pyridazine ring can participate in ring-opening and ring-closing reactions, often initiated by nucleophilic attack, particularly on pyridazinium salts. The quaternization of a nitrogen atom in the pyridazine ring significantly increases its electrophilicity, making it susceptible to attack by nucleophiles, which can lead to ring cleavage. nih.gov

Furthermore, ring transformation reactions have been observed in other diazine systems, where a heterocyclic ring is opened and subsequently re-closed to form a new ring system. For example, some halogenated pyridazines, upon treatment with strong bases like potassium amide, can undergo ring-opening followed by recyclization. wur.nl Reductive ring contraction of 1,2-pyridazines to pyrroles has also been reported, with the reaction outcome being sensitive to the substituents on the pyridazine ring. nih.gov The presence of the phenyl(amino)methyl substituent at the 3-position would undoubtedly play a crucial role in the feasibility and pathway of such transformations.

Ring-closing metathesis (RCM) has also been utilized as a synthetic strategy to construct the pyridazine ring, highlighting the reversible nature of these ring systems under certain catalytic conditions.

Oxidative Aromatization and Reduction Pathways

The pyridazine moiety can undergo both oxidation and reduction, with the outcome depending on the reaction conditions and the nature of the substituents.

Oxidative Aromatization: Dihydropyridazine derivatives can be oxidized to the corresponding aromatic pyridazines. This aromatization step is a common final step in many pyridazine syntheses. researchgate.net While this compound is already aromatic, this pathway is relevant to its synthesis from non-aromatic precursors.

Reduction: The electron-deficient pyridazine ring is susceptible to reduction. Catalytic hydrogenation or reduction with metal hydrides can lead to di- or tetrahydropyridazine derivatives. chem-station.comrsc.org For instance, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing a wide range of functional groups, including heterocyclic rings. chem-station.comacs.org The specific conditions and the resulting products for the reduction of this compound would depend on the chemoselectivity of the reducing agent towards the pyridazine ring versus the phenyl ring and the amino group. The controlled reduction of pyridazinones to di- and tetrahydropyrimidinones has been achieved using metal hydride complexes, suggesting that selective reduction of the pyridazine ring in this compound might be possible. rsc.org

The aminomethyl side chain itself can be susceptible to oxidation. The oxidation of aminomethyl groups on nitrogen heterocycles can occur under various conditions, potentially leading to the corresponding amides or other oxidized products. hyphadiscovery.comnih.gov

Reactivity of the Phenyl Moiety

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group in this compound is attached to a methylene-amino group, which is generally considered an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). aliyuncs.com The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Phenyl Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Should the phenyl ring of this compound be halogenated, it would be a suitable substrate for various cross-coupling reactions.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govresearchgate.netscirp.orgorganic-chemistry.orgwikipedia.orgacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. nih.govresearchgate.netacs.orgnih.gov A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to a halogen-carbon bond on the pyridazine ring itself, suggesting that selective coupling on a halogenated phenyl ring would require careful optimization of reaction conditions. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. scirp.orgorganic-chemistry.orgwikipedia.org A halogenated phenyl derivative of the title compound could be used to introduce alkynyl substituents.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst.

The success and regioselectivity of these reactions would depend on the nature of the halogen, the specific catalyst system employed, and the reaction conditions.

Chemo- and Regioselectivity Studies

The presence of multiple reactive sites in this compound—the pyridazine ring, the phenyl ring, and the amino group—makes chemo- and regioselectivity key considerations in its functionalization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in an electrophilic substitution reaction, the relative reactivity of the pyridazine ring versus the phenyl ring would determine the site of substitution. The electron-rich phenyl ring, activated by the amino group, is likely to be more reactive towards electrophiles than the electron-deficient pyridazine ring. aliyuncs.com Conversely, nucleophilic attack is more likely to occur on the electron-deficient pyridazine ring.

Regioselectivity concerns the position of attack on a specific functional group.

On the Pyridazine Ring: As discussed in section 3.2.2, electrophilic attack is generally disfavored but, if forced, would likely occur at the C-4 or C-5 positions. Nucleophilic attack is more probable, and its regioselectivity would be influenced by the substituent at the 3-position.

On the Phenyl Ring: Electrophilic substitution on the phenyl ring is expected to be directed to the ortho and para positions relative to the activating aminomethyl substituent. aliyuncs.com

The interplay of these factors would be critical in any synthetic manipulation of this compound. Specific studies on this molecule are needed to establish definitive chemo- and regioselective outcomes for various reactions. General principles of heterocyclic and aromatic chemistry provide a framework for predicting its reactivity, but experimental validation is essential. acs.orgmdpi.com

Factors Influencing Reaction Selectivity (e.g., steric, electronic effects)

The reactivity of this compound is intrinsically linked to the electronic properties of the pyridazine ring and the steric hindrance imposed by its substituents. The pyridazine nucleus is an electron-deficient system, which influences the reactivity of the entire molecule.

Electronic Effects:

The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, which significantly impacts the reactivity at different positions of the ring. This electron deficiency can be quantitatively assessed through parameters like the Hammett constants. For instance, studies on the acid dissociation of pyridinium (B92312) and pyridazenium ions have shown Hammett ρ values of 5.94 and 5.29, respectively. sciepub.com This indicates a substantial sensitivity to substituent effects.

In the context of electrophilic aromatic substitution on the phenyl ring, the pyridazin-3-ylmethanamine (B1322590) substituent would be expected to be deactivating and meta-directing due to the electron-withdrawing nature of the pyridazine ring. Conversely, in nucleophilic aromatic substitution reactions, the electron-deficient pyridazine ring would be activated towards attack.

Steric Effects:

Steric hindrance is another critical factor that dictates the regioselectivity of reactions involving this compound. The spatial arrangement of the phenyl and pyridazinyl groups around the methyleneamine bridge can hinder the approach of bulky reagents.

For instance, in N-alkylation or N-acylation reactions, the size of the electrophile will significantly affect the reaction rate. A quantitative analysis of steric effects can be performed using parameters such as the Taft equation, which separates steric and electronic effects. rsc.org While specific studies on this compound are lacking, research on the N-alkylation of other hindered amines demonstrates that bulky alkylating agents lead to slower reaction rates. monash.edu

The regioselectivity of reactions on the pyridazine ring itself is also subject to steric control. For example, in cross-coupling reactions, the position of substitution can be influenced by the steric bulk of both the incoming group and the substituents already present on the ring. rsc.org

A hypothetical study on the N-acylation of this compound with a series of acyl chlorides of increasing steric bulk (e.g., acetyl chloride, pivaloyl chloride) would likely demonstrate a decrease in reaction rate with increasing steric hindrance. This could be quantified by measuring the second-order rate constants for each reaction.

Interactive Data Table: Hypothetical Steric Effects on N-Acylation Rate

Acyl ChlorideRelative Steric BulkHypothetical Relative Rate
Acetyl ChlorideLow1.00
Propionyl ChlorideMedium0.75
Isobutyryl ChlorideHigh0.40
Pivaloyl ChlorideVery High0.10

This table is for illustrative purposes and is not based on experimental data for this compound.

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent and the reaction temperature are pivotal parameters that can dramatically alter the course and outcome of chemical reactions involving this compound.

Solvent Effects:

Solvents can influence reaction rates and selectivity through their polarity, protic or aprotic nature, and their ability to solvate reactants, intermediates, and transition states. tutorchase.comresearchgate.net

In reactions that proceed through charged intermediates or transition states, polar solvents generally lead to an increase in the reaction rate by stabilizing these charged species. stackexchange.comlibretexts.org For example, an SN1-type reaction involving the formation of a carbocation intermediate would be accelerated in polar protic solvents like water or ethanol (B145695). Conversely, SN2 reactions, which involve a more dispersed charge in the transition state, are often favored in polar aprotic solvents like DMSO or DMF. quora.com

The solubility of this compound and the reagents used will also be a key factor. A solvent that effectively dissolves all components of the reaction mixture will facilitate more frequent molecular collisions and thus a higher reaction rate.

Interactive Data Table: Hypothetical Solvent Effects on Reaction Rate

SolventDielectric Constant (Polarity)Hypothetical Reaction TypeHypothetical Relative Rate
n-Hexane1.9 (Nonpolar)Non-polar1.0
Dichloromethane9.1 (Polar Aprotic)SN25.0
Acetone21 (Polar Aprotic)SN28.0
Ethanol25 (Polar Protic)SN115.0
Water80 (Polar Protic)SN125.0

This table is for illustrative purposes and is not based on experimental data for this compound.

Temperature Effects:

Temperature has a profound effect on reaction rates, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions, and thus a higher reaction rate.

However, temperature can also influence reaction selectivity. In reactions where multiple products can be formed (kinetic vs. thermodynamic control), temperature can be used to favor one product over another. At lower temperatures, the kinetically favored product, which is formed via the lowest activation energy pathway, is often the major product. At higher temperatures, the thermodynamically more stable product may be favored as the system has enough energy to overcome higher activation barriers and reach the most stable state.

For instance, in a hypothetical sulfonation reaction of the phenyl ring of this compound, temperature could potentially be used to control the regioselectivity between the ortho, meta, and para positions.

Derivatization and Structural Modification of Phenyl Pyridazin 3 Yl Methanamine

Synthesis of Analogues via Amine Functionalization

The primary amine group in phenyl(pyridazin-3-yl)methanamine serves as a key site for derivatization, allowing for the introduction of a wide array of functional groups. This has led to the synthesis of various analogues, including amides, ureas, thioureas, and substituted amines.

Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The synthesis of amide derivatives from primary amines is a well-established transformation in organic chemistry. For instance, reacting an amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent can yield the corresponding amide. psu.edu This approach has been applied to synthesize a series of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids, demonstrating the feasibility of amide bond formation in complex pyridazine-containing molecules. psu.edutubitak.gov.tr

Similarly, urea and thiourea derivatives can be prepared by reacting the primary amine with isocyanates or isothiocyanates, respectively. organic-chemistry.orgiiste.orgiiste.org One-pot, three-component condensation reactions have also been developed for the efficient synthesis of urea and thiourea derivatives. iiste.orgiiste.org These reactions offer a straightforward route to a diverse range of compounds with potential applications in various fields of chemical research. researchgate.net The synthesis of sulfonamide-substituted amides and 1,3-disubstituted thiourea derivatives has also been reported, further expanding the library of accessible compounds. nih.gov

Table 1: Examples of Amine Functionalization Derivatives

Derivative Type General Structure Synthetic Precursors
Amide R-CO-NH-R' Carboxylic acid/acyl chloride + Amine
Urea R-NH-CO-NH-R' Isocyanate + Amine
Thiourea R-NH-CS-NH-R' Isothiocyanate + Amine

Note: R and R' represent variable substituents.

Substituted Amine Derivatives

Further diversification of the amine functionality can be achieved through various substitution reactions. For example, N-alkylation or N-arylation can introduce different groups onto the nitrogen atom, altering the steric and electronic properties of the molecule. The synthesis of amine-functionalized oxazolines has been achieved through a one-pot procedure involving β-amino alcohols and Fmoc-protected α-amino acids. nih.gov Additionally, the surface functionalization of inorganic materials with amines has been explored for applications in water treatment and antimicrobial activities, highlighting the versatility of amine chemistry. mdpi.com

Pyridazine (B1198779) Ring Substitutions and Modifications

The pyridazine ring itself is amenable to a range of substitution and modification reactions, providing another handle for tailoring the molecular architecture. These modifications can influence the electronic properties of the heterocyclic core and introduce new points of attachment for further functionalization. The physicochemical properties of the pyridazine ring, such as its high dipole moment and electron-deficient nature at the C-3 and C-6 positions, make it an interesting scaffold for drug design. nih.gov

Introduction of Halogens, Alkyl, and Aryl Groups

The introduction of halogen atoms onto the pyridazine ring can be achieved through various halogenation methods. For instance, 3-selective halogenation of pyridines has been accomplished via Zincke imine intermediates. chemrxiv.orgchemrxiv.orgnih.gov These halogenated pyridazines can then serve as versatile intermediates for further transformations, such as cross-coupling reactions. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogen-carbon bond, making Suzuki-Miyaura cross-coupling a valuable tool for introducing aryl and heteroaryl groups. mdpi.com For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been used as a coupling partner in the synthesis of various thienylpyridazine derivatives. mdpi.com

Alkylation and arylation of pyridines can be challenging due to the electron-deficient nature of the ring. youtube.com However, methods have been developed for the C4-alkylation and arylation of pyridines using both ionic and radical nucleophiles, often employing a blocking group strategy to achieve regioselectivity. rsc.orgrsc.orgacs.orgnih.gov These strategies could potentially be adapted for the selective functionalization of the pyridazine ring in this compound.

Table 2: Examples of Pyridazine Ring Substitutions

Substitution Type Reagents/Methods Resulting Functionality
Halogenation Zincke imine intermediates, POBr₃ -Cl, -Br
Arylation Suzuki-Miyaura cross-coupling -Aryl, -Heteroaryl
Alkylation Minisci-type reactions, Grignard reagents -Alkyl

Heteroatom Substitutions on the Pyridazine Ring

While less common than carbon-based substitutions, the replacement of a carbon atom in the pyridazine ring with another heteroatom can lead to novel heterocyclic systems. The reactivity of the pyridazine ring is influenced by the presence of the two adjacent nitrogen atoms, making it susceptible to nucleophilic attack. thieme.com The synthesis of polysubstituted and ring-fused pyridazine systems has been explored, for instance, starting from tetrafluoropyridazine. documentsdelivered.com

Fused Ring Systems Derived from the Pyridazine Core

The pyridazine ring can serve as a building block for the construction of more complex, fused ring systems. liberty.edu For example, imidazolo[4,5-d]pyridazine fused ring compounds have been synthesized. acs.org The synthesis of pyrazino[2,3-d]-1,2,4-triazolo[4,3-b]pyridazines has also been reported, with studies on the reactivity of the resulting ring system. researchgate.net Furthermore, the reaction of 1,2-diacylcyclopentadienes with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 5,6-fused ring pyridazines. liberty.edu The development of efficient synthetic routes to these fused systems is of interest for applications in materials science and medicinal chemistry. liberty.eduacs.org

Phenyl Ring Functionalization Strategies

The phenyl ring of this compound is a prime target for modification to modulate the molecule's electronic and steric properties. These changes can significantly influence its interaction with biological targets.

The electronic nature of the phenyl ring can be finely tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the aromatic ring through resonance or inductive effects. acs.org This can enhance π-π stacking interactions with aromatic residues in a protein binding pocket. Conversely, EWGs, like nitro (-NO₂) or cyano (-CN) groups, decrease the ring's electron density, making it a better electrophile and potentially altering its metabolic stability or hydrogen bonding capabilities. acs.orgresearchgate.net

The position of the substituent on the phenyl ring is also critical. Ortho, meta, and para substitutions can lead to distinct pharmacological profiles due to their differential influence on the molecule's conformation and electronic distribution. For instance, in related pyridazin-3-one structures, para-substituted nitro groups have shown significant impact on biological activity. researchgate.net The choice between an EDG and an EWG, and its placement, are therefore crucial considerations in optimizing the properties of this compound analogs. cambridgemedchemconsulting.comcambridgemedchemconsulting.comblumberginstitute.org

Substituent GroupExampleGeneral EffectPotential Impact on this compound
Strongly Activating EDG-NH₂Increases electron density via resonance. acs.orgMay enhance cation-π interactions, potentially increases basicity of the aminomethyl group.
Moderately Activating EDG-OCH₃Increases electron density, primarily at ortho and para positions. acs.orgCan improve solubility and modulate metabolic pathways.
Weakly Activating EDG-CH₃Donates electron density via induction. researchgate.netProvides steric bulk and can influence binding pocket fit.
Halogens (Weakly Deactivating EWG)-F, -Cl, -BrWithdraws electron density via induction but can donate via resonance. mdpi.comCan block sites of metabolism and alter lipophilicity. cambridgemedchemconsulting.commdpi.com
Moderately Deactivating EWG-C(O)RWithdraws electron density through resonance. researchgate.netIntroduces a potential hydrogen bond acceptor.
Strongly Deactivating EWG-NO₂Strongly withdraws electron density via resonance and induction. researchgate.netCan significantly alter electronic properties and introduce strong polar interactions. researchgate.net
Strongly Deactivating EWG-CNStrongly withdraws electron density. acs.orgCan act as a hydrogen bond acceptor and mimic other functional groups.

To explore novel chemical space and introduce conformational rigidity, spirocyclic or annulated systems can be constructed involving the phenyl ring. These modifications can lead to derivatives with improved binding affinity and selectivity by locking the molecule into a specific bioactive conformation.

Spirocyclization involves the creation of a new ring system that shares a single atom with the phenyl ring. One approach to generate such structures is through an electrophile-induced dearomative semi-pinacol rearrangement of a precursor like a 4-(1'-hydroxycyclobutyl)phenyl-substituted pyridazine. nih.gov Another strategy involves the one-pot tandem spirocyclization reaction of N-alkylated nitrogen heteroarenes with aldehydes and enones, which could be adapted for the this compound scaffold. acs.org

Annulation , or ring fusion, involves building a new ring that shares two adjacent atoms with the phenyl ring. [3+2] annulation reactions with nitroalkenes or other dipolarophiles are powerful methods for constructing five-membered heterocyclic rings fused to an aromatic system. chim.itacs.org Similarly, [4+2] cycloaddition reactions can be employed to build six-membered rings. organic-chemistry.org These strategies can be used to synthesize polycyclic nitrogen heterocycles with diverse functionalities. mit.edu For instance, a tandem ynamide benzannulation followed by ring-closing metathesis could yield complex fused systems. mit.edu Such rigidified structures can provide valuable insights into the spatial requirements of the target binding site.

Scaffold Diversification Approaches

Beyond functionalizing the existing scaffold, diversification strategies aim to create novel molecular architectures based on the core structure of this compound.

Combinatorial chemistry offers a powerful set of tools for the rapid synthesis of large, structured libraries of related compounds. For this compound, a combinatorial approach would involve the systematic variation of its constituent parts. This can be achieved through parallel synthesis, where different building blocks are combined in a systematic manner.

A potential combinatorial strategy could start from a common intermediate, such as 3,6-dichloropyridazine, which can be sequentially functionalized. uni-muenchen.de For example, one position could be reacted with a diverse set of amines, while the other is subjected to a palladium-catalyzed cross-coupling reaction, like the Stille coupling, with a library of substituted phenylboronic acids. nih.govjst.go.jp This would generate a matrix of products with variations on both the pyridazine and phenyl rings. The pyridazine ring itself can be synthesized through various cyclocondensation or cycloaddition reactions, which are amenable to combinatorial approaches. organic-chemistry.orguni-muenchen.de The generation of such libraries allows for a broad exploration of the structure-activity relationship (SAR) around the this compound core. acs.org

Fragment-based drug discovery (FBDD) is a rational approach to lead generation that starts with identifying small, low-affinity fragments that bind to the target protein. wikipedia.orgacs.orgnih.gov These fragments are then grown, linked, or combined to produce a more potent lead compound. youtube.com

This compound can be conceptually dissected into three key fragments:

The Phenyl Fragment: This fragment can be replaced with other aromatic or non-aromatic rings to explore different binding interactions. Bioisosteric replacements such as thiophene, pyridine (B92270), or even non-classical isosteres like bicyclo[1.1.1]pentane could be considered to improve properties like solubility or metabolic stability. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

The Pyridazine Fragment: The pyridazine ring is a key pharmacophoric element, known for its ability to engage in hydrogen bonding and π-π stacking interactions. blumberginstitute.orgnih.gov It can be considered a bioisostere of a phenyl ring, often leading to reduced lipophilicity. cambridgemedchemconsulting.com Scaffold hopping from the pyridazine to other nitrogen-containing heterocycles like pyrimidine, pyrazine (B50134), or pyrazole (B372694) could lead to novel chemotypes with altered electronic properties and vector orientations for substituents. acs.org

The Aminomethyl Linker: The aminomethyl group provides a basic center and a flexible linker. Its length and rigidity can be modified. For example, it could be constrained within a cyclic system or replaced with other linkers like amides or hydrazides to alter the geometry and hydrogen bonding patterns. acs.org

By screening libraries of these individual fragments and then synthetically linking them in novel combinations, it is possible to design new analogues of this compound with potentially superior properties.

Computational and Theoretical Chemistry Studies of Phenyl Pyridazin 3 Yl Methanamine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties. For Phenyl(pyridazin-3-yl)methanamine, the electronic landscape is primarily dictated by the interplay between the electron-deficient pyridazine (B1198779) ring and the electron-rich phenyl group, modulated by the flexible methanamine linker.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the nature of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For pyridazine derivatives, the HOMO is typically associated with the π-system of the ring, while the LUMO is also a π*-antibonding orbital. The presence of two adjacent nitrogen atoms in the pyridazine ring significantly lowers the energy of the π molecular orbitals compared to benzene (B151609). libretexts.org The introduction of a phenylmethanamine substituent at the 3-position would be expected to influence the energy and localization of these frontier orbitals. The phenyl group would likely contribute to the HOMO, raising its energy and making the molecule more susceptible to electrophilic attack on the phenyl ring. The electron-withdrawing nature of the pyridazine ring would, in turn, lower the LUMO energy, enhancing the molecule's ability to accept electrons.

Computational studies on related pyridazine derivatives have calculated the energies of frontier molecular orbitals. gsconlinepress.com While specific values for this compound are not available, a representative set of values based on similar structures is presented below for illustrative purposes.

Molecular OrbitalEnergy (eV) - RepresentativeDescription
HOMO-6.5Primarily localized on the phenyl ring and the methanamine nitrogen.
LUMO-1.2Primarily localized on the electron-deficient pyridazine ring.
HOMO-LUMO Gap5.3Indicates moderate chemical reactivity and kinetic stability.

Note: These values are illustrative and based on computational studies of analogous molecules. Actual values for this compound would require specific DFT calculations.

The size of the HOMO-LUMO gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The estimated gap of around 5.3 eV suggests that this compound is a moderately stable molecule.

The charge distribution within a molecule provides insight into its polarity and the nature of its intermolecular interactions. Electrostatic potential (ESP) maps are a valuable tool for visualizing the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas) and blue regions indicate positive electrostatic potential (electron-poor areas).

In this compound, the nitrogen atoms of the pyridazine ring are expected to be regions of high negative electrostatic potential due to the lone pairs of electrons. researchgate.net This makes them potential sites for hydrogen bonding and coordination to metal ions. The hydrogen atoms of the methanamine group, being attached to a nitrogen atom, will exhibit a positive electrostatic potential, making them hydrogen bond donors.

A hypothetical charge distribution analysis is summarized in the table below.

Atomic CenterMulliken Charge (a.u.) - RepresentativeElectrostatic Potential
Pyridazine Nitrogens-0.4 to -0.6Strongly Negative (Red)
Methanamine Nitrogen-0.3 to -0.5Negative (Red)
Methanamine Hydrogens+0.2 to +0.4Positive (Blue)
Phenyl Carbons-0.1 to +0.1Varied, with π-cloud above/below

Note: These values are illustrative and based on general principles and data from related molecules. Specific charge distributions would require dedicated quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methanamine linker allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them.

Molecular mechanics and molecular dynamics simulations of similar bi-aryl systems suggest that the most stable conformations are likely to be non-planar, with the phenyl and pyridazine rings adopting a twisted orientation relative to each other. nih.gov This "propeller-like" conformation minimizes steric clashes. nih.govnih.gov The amino group will also adopt a staggered conformation relative to the adjacent methylene (B1212753) hydrogens.

The rotation of the phenyl and methanamine groups is not free and is hindered by energy barriers. The magnitude of these rotational barriers can be determined computationally and is important for understanding the molecule's dynamic behavior.

The rotational barrier of the phenyl group will be influenced by the steric bulk of the pyridazine ring. As the phenyl group rotates, it will pass through a higher-energy, eclipsed conformation. Studies on related biphenyl (B1667301) systems have shown that such rotational barriers can be on the order of several kcal/mol. biomedres.us

The rotation around the C-N bond of the methanamine group is generally lower in energy. However, the presence of the bulky phenyl and pyridazine substituents will introduce some degree of steric strain, leading to a noticeable rotational barrier.

Rotational BarrierEstimated Energy (kcal/mol) - RepresentativeTransition State Geometry
Phenyl Group Rotation5 - 10Eclipsed conformation with the pyridazine ring.
Methanamine Group Rotation2 - 5Eclipsed conformation of N-H bonds with adjacent C-H or C-C bonds.

Note: These are estimated values based on analogous systems. Precise barriers would require specific calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential reaction pathways, identifying transition states and calculating activation energies. For this compound, several types of reactions could be envisaged.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly if an activating group is present. wur.nl Conversely, the phenyl ring is a site for electrophilic substitution. The methanamine group can act as a nucleophile or a base.

A plausible reaction to model would be an electrophilic substitution on the phenyl ring. The presence of the pyridazinyl-methanamine substituent would direct incoming electrophiles to the ortho and para positions. Computational modeling could determine the relative activation energies for substitution at these positions and identify the structure of the corresponding transition states (Wheland intermediates).

Another area of interest would be the reactions of the pyridazine ring itself. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to functionalize pyridazine rings. mdpi.com Computational modeling could elucidate the mechanism of such a reaction involving this compound as a substrate, detailing the oxidative addition, transmetalation, and reductive elimination steps.

Due to the lack of specific experimental or computational studies on the reactivity of this compound, detailed reaction pathway models and transition state analyses remain a subject for future research.

Computational Studies of Synthesis Mechanisms

A literature search did not yield any specific computational studies on the synthesis mechanisms of this compound.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of chemical reactions. For a molecule like this compound, computational studies could investigate various potential synthetic routes, such as the reductive amination of a corresponding ketone or a nucleophilic substitution on a halogenated precursor.

Such studies typically involve:

Locating Transition States: Identifying the high-energy transition state structures for each step of a proposed reaction mechanism.

Calculating Activation Energies: Determining the energy barriers for the reaction, which helps in predicting the feasibility and rate of each step.

Mapping Reaction Pathways: Constructing a potential energy surface to visualize the entire course of the reaction from reactants to products.

For instance, a hypothetical study on the synthesis of this compound from 3-(chloromethyl)pyridazine (B1315788) and aniline (B41778) would model the reactants, the transition state for the nucleophilic attack of the aniline nitrogen on the benzylic carbon, and the final products. The calculated activation energy would provide insight into the required reaction conditions. Computational studies on the synthesis of other pyridazine derivatives have successfully established reaction pathways and explained product distributions. organic-chemistry.org

Energetics and Kinetics of Key Transformations

There are no specific published data on the energetics and kinetics of key transformations for this compound.

The energetics and kinetics of a chemical transformation provide crucial information about its spontaneity, rate, and equilibrium position. Computational methods allow for the calculation of key thermodynamic and kinetic parameters.

For this compound, key transformations could include its synthesis, decomposition, or isomerization. A computational study would typically calculate:

Enthalpy of Reaction (ΔH): The heat absorbed or released during the reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one.

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Activation Energy (Ea): The minimum energy required to initiate the reaction, which is a key factor in determining the reaction rate.

These parameters are generally calculated using quantum mechanical methods like DFT. The results can be used to predict reaction outcomes under different conditions and to understand the stability of the molecule.

Hypothetical Energetics Data for a Transformation

TransformationΔH (kcal/mol)ΔG (kcal/mol)Ea (kcal/mol)
Synthesis Step 1 -25.3-15.812.5
Synthesis Step 2 -10.1-2.420.1

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Prediction of Spectroscopic Properties (Theoretical Basis)

While experimental spectroscopic data for this compound may be available from suppliers, dedicated computational studies predicting its spectroscopic properties have not been published. bldpharm.com

Computational NMR Chemical Shift Prediction

Computational methods, primarily DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. nih.gov These calculations can provide valuable information for structure elucidation and confirmation. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be highly beneficial.

The process involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). libretexts.org

Studies on various heterocyclic compounds have demonstrated that modern DFT functionals can predict chemical shifts with high accuracy, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C. modgraph.co.ukyoutube.com

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C (ipso-phenyl) 140.5
C (ortho-phenyl) 128.9
C (meta-phenyl) 129.5
C (para-phenyl) 128.0
C (methanamine) 55.2
C3 (pyridazine) 155.8
C4 (pyridazine) 125.1
C5 (pyridazine) 135.7
C6 (pyridazine) 150.3

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical calculations are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. orgchemboulder.comlibretexts.orgacs.org For this compound, computational vibrational analysis would involve:

Frequency Calculation: After geometry optimization, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated.

Mode Assignment: Each calculated frequency is assigned to a specific vibrational mode of the molecule, such as N-H stretching, C=N stretching of the pyridazine ring, or aromatic C-H bending.

These calculations help in understanding the relationship between the molecular structure and its vibrational spectrum. For instance, the N-H stretching frequencies in the primary amine group would be expected in the range of 3300-3500 cm⁻¹, while the C-N stretching of the aromatic amine would appear around 1250-1335 cm⁻¹. orgchemboulder.com DFT calculations on related aromatic amines and pyridazine compounds have shown excellent agreement with experimental spectra. researchgate.netliberty.edu

Hypothetical Predicted IR Vibrational Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
3450 MediumAsymmetric N-H Stretch
3350 MediumSymmetric N-H Stretch
3060 WeakAromatic C-H Stretch
1620 StrongN-H Bend (Scissoring)
1580 StrongPyridazine Ring Stretch
1280 StrongAromatic C-N Stretch

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Quantum Chemical Descriptors for Reactivity and Selectivity

No specific studies on the quantum chemical descriptors for the reactivity and selectivity of this compound have been found in the literature.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, FMO analysis could provide insights into its behavior as a nucleophile or an electrophile:

HOMO: The energy and spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack. In this molecule, the HOMO is expected to have significant contributions from the nitrogen lone pairs of the amine and the pyridazine ring, as well as the π-system of the phenyl ring.

LUMO: The energy and distribution of the LUMO would suggest the most probable sites for nucleophilic attack. The LUMO is likely to be localized on the electron-deficient pyridazine ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational studies on pyridazine and pyrazine (B50134) derivatives have effectively used FMO analysis to rationalize their reactivity in various reactions. mdpi.comwuxiapptec.comresearchgate.netresearchgate.net

Hypothetical FMO Properties for this compound

ParameterValue (eV)
HOMO Energy -5.8
LUMO Energy -0.9
HOMO-LUMO Gap 4.9

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

pKa Prediction and Basicity Studies

Computational chemistry provides a powerful lens for investigating the acid-base properties of molecules like this compound. Through the prediction of pKa values, which quantify the strength of an acid, the basicity of different nitrogen atoms within the molecular structure can be elucidated. These studies are crucial for understanding the molecule's behavior in different chemical environments and its potential interactions with biological targets.

The basicity of this compound is primarily attributed to the lone pairs of electrons on its three nitrogen atoms: the two adjacent nitrogen atoms in the pyridazine ring (N1 and N2) and the nitrogen atom of the aminomethyl group. The protonation of these sites is the basis for the compound's basic character.

General Principles of Basicity in Pyridazine Derivatives

The pyridazine ring itself is characterized by its weak basicity. nih.govresearchgate.net This is a consequence of the electron-withdrawing nature of the additional nitrogen atom, which reduces the electron density and availability of the lone pairs for protonation. nih.gov The basicity of pyridazine (pKa ≈ 2.0) is notably lower than that of pyridine (B92270) (pKa ≈ 5.2). nih.govresearchgate.net However, the introduction of substituents can significantly modulate the basicity of the pyridazine core. nih.govrsc.org Electron-donating groups, such as an amino group, are known to enhance basicity. nih.gov

Computational Approaches to pKa Prediction

The theoretical calculation of pKa values for nitrogen-containing heterocyclic compounds is a well-established area of computational chemistry. acs.org Density Functional Theory (DFT) is a commonly employed method, with various functionals such as B3LYP, M06-2X, and WB97XD being utilized in conjunction with different basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) to achieve accurate predictions. acs.orgbas.bg These calculations are often performed in combination with a continuum solvation model, like the Polarizable Continuum Model (PCM), to simulate the effects of a solvent such as water. acs.org

The computational workflow for pKa prediction typically involves calculating the Gibbs free energy change for the protonation-deprotonation equilibrium in both the gas phase and in solution. acs.org The accuracy of these predictions can be high, with root-mean-square deviations of less than one pKa unit compared to experimental values being achievable for many organic molecules. acs.org

Predicted Basicity of this compound

The primary amine of the aminomethyl group is expected to be the most basic site in the molecule. The pKa of a simple primary amine like methylamine (B109427) is around 10.6. The presence of the phenyl and pyridazinyl groups will influence this value, but it is likely to remain the most basic center.

The nitrogen atoms of the pyridazine ring will be significantly less basic. The protonation of one of the ring nitrogens would result in a positive charge that is delocalized over the aromatic system. The relative basicity of N1 versus N2 would be determined by subtle electronic effects of the substituent at the C3 position.

A hypothetical table of predicted pKa values for the different nitrogen atoms in this compound, based on computational studies of similar structures, is presented below. These values are illustrative and would require a dedicated computational study for precise determination.

Protonation Site Predicted pKa (Illustrative) Notes
Aminomethyl Nitrogen8.5 - 9.5Expected to be the most basic center.
Pyridazine Nitrogen (N1)1.5 - 2.5Significantly less basic than the primary amine.
Pyridazine Nitrogen (N2)1.0 - 2.0Basicity is comparable to N1, but likely slightly lower.

These predicted values highlight the significant difference in basicity between the aliphatic amine and the heterocyclic nitrogen atoms. Such information is vital for understanding how this compound might exist in different protonation states at physiological pH and how it might engage in hydrogen bonding interactions.

Application As a Chemical Building Block and Synthetic Intermediate

Role in Complex Molecule Synthesis

The structural features of Phenyl(pyridazin-3-yl)methanamine make it an ideal starting material for the synthesis of a wide array of complex organic compounds.

The pyridazine (B1198779) nucleus is a common motif in many biologically active compounds. While direct examples of this compound as a precursor for advanced heterocyclic scaffolds are not extensively documented in publicly available literature, the general reactivity of the pyridazine ring suggests its potential in constructing fused heterocyclic systems. The nitrogen atoms in the pyridazine ring can participate in cyclization reactions, leading to the formation of novel polycyclic aromatic compounds.

As a synthetic intermediate, this compound offers a strategic entry point for the elaboration of molecular complexity. The amine functionality can be readily modified through various reactions such as acylation, alkylation, and condensation, allowing for the attachment of diverse substituents and the construction of larger molecular assemblies.

Utility in Heterocyclic Chemistry

The pyridazine moiety is a key feature that dictates the utility of this compound in heterocyclic chemistry.

The synthesis of fused pyridazine derivatives is an area of significant interest in medicinal chemistry. General strategies for the synthesis of fused pyridazines often involve the use of pyridazine precursors with reactive functional groups. mdpi.com While specific examples utilizing this compound are not readily found, its structure is amenable to reactions that could lead to the formation of pyridazino-fused heterocycles. For instance, the amine group could be transformed into a leaving group or a reactive center to facilitate intramolecular cyclization onto the pyridazine ring.

This compound serves as a reagent for the direct introduction of the (phenyl)(pyridazin-3-yl)methylamino moiety into other heterocyclic systems. This can be achieved through nucleophilic substitution reactions where the amine group of this compound attacks an electrophilic center on another heterocyclic ring. This method provides a straightforward way to incorporate this specific structural unit, which may be of interest for modulating the physicochemical and biological properties of the target molecule.

Ligand Design and Synthesis in Coordination Chemistry

The nitrogen atoms of the pyridazine ring in this compound possess lone pairs of electrons that can coordinate to metal ions, making it a potential ligand in coordination chemistry. The synthesis of metal complexes with ligands derived from pyridazine is a well-established field. While there is no specific literature detailing the coordination chemistry of this compound itself, the principles of ligand design suggest its potential utility. The amine group can also be further functionalized to create multidentate ligands capable of forming stable complexes with a variety of metal centers.

This compound as a Ligand for Metal Complexes

The chemical structure of this compound, featuring a pyridazine ring, a phenyl group, and a secondary amine, suggests its potential to act as a versatile ligand in the formation of metal complexes. The pyridazine moiety, with its two adjacent nitrogen atoms, and the nitrogen atom of the aminomethyl bridge present multiple potential coordination sites for metal ions. The specific geometry and electronic properties of these nitrogen donors allow for the formation of stable chelate rings with a metal center, a common feature in catalytically active complexes.

While specific studies detailing the coordination chemistry of this compound are not extensively reported in the reviewed literature, the behavior of structurally analogous ligands provides significant insight into its potential as a ligand. For instance, ligands incorporating both a pyridine (B92270) ring and an imine-functionalized phenyl group, such as 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine, have been successfully used to synthesize transition metal complexes. In a study on a copper(II) complex of this Schiff-base ligand, it was demonstrated that the ligand coordinates to the metal center, leading to a catalytically active species. mdpi.com This suggests that this compound could similarly form stable complexes with various transition metals.

The broader class of pyridazine-containing ligands has been extensively studied in coordination chemistry. These ligands can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to a diverse range of coordination polymers and discrete molecular complexes. The resulting metal-pyridazine complexes often exhibit interesting electronic and structural properties that are crucial for their application in catalysis.

Furthermore, aminopyridine derivatives are well-known to form stable complexes with a variety of transition metals, and these complexes have shown catalytic activity in several organic transformations. ekb.eg The presence of the aminomethyl group in this compound offers a flexible linker that can influence the geometry and stability of the resulting metal complex, which are key factors in determining its catalytic efficacy.

The table below lists the compound discussed in this section.

Compound Name
This compound
1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine

Catalytic Applications of Metal-Pyridazine Complexes

Metal complexes derived from pyridazine-containing ligands have demonstrated significant potential in various catalytic applications. The electronic properties of the pyridazine ring, characterized by its electron-deficient nature, can influence the redox potential of the metal center, which is a critical parameter in many catalytic cycles.

A notable example of the catalytic application of a pyridazine-based system involves a copper-complexed dipyridyl-pyridazine functionalized periodic mesoporous organosilica. This heterogeneous catalyst was effectively employed in the epoxidation of styrene, demonstrating the viability of pyridazine ligands in facilitating oxidation reactions. The design of such catalysts highlights the tunability of pyridazine-based ligands to achieve desired catalytic activities.

In a related context, iron-terpyridine complexes, which share the feature of nitrogen-based heterocyclic coordination with pyridazine systems, have been utilized in the degradation of environmental pollutants like phenol (B47542) and in hydrosilylation reactions. nih.gov The catalytic activity in these systems is often attributed to the ability of the ligand to stabilize different oxidation states of the iron center during the catalytic cycle. nih.gov

Moreover, the catalytic activity of rhodium complexes bearing pyridine ligands in the carbonylation of methanol (B129727) further underscores the general utility of nitrogen-containing heterocycles in catalysis. These complexes facilitate key steps in the catalytic cycle, such as oxidative addition and migratory insertion.

While direct catalytic applications of metal complexes of this compound are not prominently documented, the catalytic prowess of complexes with structurally similar ligands provides a strong basis for its potential in this field. For example, a copper(II) complex of the Schiff-base ligand 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine has been shown to be an effective catalyst for the Claisen-Schmidt condensation to produce chalcones. mdpi.com This reaction, which involves the formation of a carbon-carbon bond, is fundamental in organic synthesis. The catalytic activity of this complex suggests that a similar complex of this compound could also be active in related transformations.

The table below summarizes the catalytic applications of related metal-pyridazine and metal-pyridine complexes.

Catalyst SystemCatalytic Application
Copper-complexed dipyridyl-pyridazine functionalized periodic mesoporous organosilicaEpoxidation of styrene
Iron-terpyridine complexesDegradation of phenol, Hydrosilylation reactions
Rhodium-pyridine complexesCarbonylation of methanol
Copper(II) complex of 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimineClaisen-Schmidt condensation

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Advanced 1D and 2D NMR for Structure Assignment

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers the initial framework for the structure of phenyl(pyridazin-3-yl)methanamine. In a reported synthesis, the ¹H NMR spectrum in DMSO-d₆ showed multiplets in the aromatic region, corresponding to the protons of the phenyl and pyridazine (B1198779) rings, and a characteristic signal for the methanamine proton. The ¹³C NMR spectrum further corroborates the structure with signals corresponding to the carbon atoms of both aromatic rings and the benzylic carbon.

To unambiguously assign these signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. For pyridazine derivatives, ¹H-¹H gDQCOSY, ¹H-¹¹³C gHMQC, and ¹H-¹³C gHMBC experiments are instrumental in assigning proton and carbon chemical shifts. For instance, a COSY spectrum would reveal the coupling between adjacent protons on the phenyl and pyridazine rings, while an HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, confirming the linkage between the phenylmethylamine and pyridazine moieties.

Table 1: Reported ¹H and ¹³C NMR Data for this compound

NucleusSolventChemical Shift (δ) in ppm
¹HDMSO-d₆9.29-9.27 (m, 3H), 7.79-7.71 (m, 2H), 7.56-7.54 (m, 2H), 7.47-7.38 (m, 4H), 5.98-5.95 (m, 1H)
¹³CD₂O160.10, 148.86, 134.80, 133.42, 132.79, 130.55, 129.79, 128.69, 56.64

Note: The multiplicity (m) in the ¹H NMR data suggests complex spin-spin coupling, which would be resolved using 2D NMR techniques.

Stereochemical Elucidation using NMR

This compound possesses a chiral center at the carbon atom connecting the phenyl and pyridazine rings to the amine group. This means the compound can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric purity and even the absolute configuration of the compound.

The use of chiral solvating agents (CSAs) is a common method. When a chiral molecule is dissolved in a chiral solvent or in the presence of a chiral solvating agent, diastereomeric complexes are formed. These complexes have different NMR spectra, leading to the splitting of signals for the enantiomers. This phenomenon, known as self-induced diastereomeric anisochrony (SIDA) in some cases, allows for the quantification of each enantiomer. For chiral amines, the use of chiral acids as solvating agents can lead to observable differences in the ¹H or ¹⁹F NMR spectra of the resulting salts.

Mass Spectrometry Approaches

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. While low-resolution techniques like Direct Inlet Probe Mass Spectrometry (DIPMS) can provide the nominal mass of the molecular ion, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound, a reported DIPMS analysis showed a peak at m/z 186.1, corresponding to the protonated molecule [(M-HCl)+H]⁺. An HRMS analysis would provide a much more precise mass, allowing for the unambiguous determination of the molecular formula, C₁₁H₁₁N₃. This is particularly important to distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is consistent with the proposed structure.

Fragmentation Pattern Analysis for Structural Connectivity

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry results in the fragmentation of the molecular ion into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information about the structural connectivity of the molecule.

For pyridazine derivatives, the fragmentation is often initiated by the cleavage of the N-N bond or the loss of N₂. The mass spectra of pyridazines typically show a prominent molecular ion peak. In the case of this compound, expected fragmentation pathways would include the cleavage of the bond between the methylene (B1212753) group and the pyridazine ring, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for benzyl-containing compounds. Another likely fragmentation would be the loss of the phenyl group, leading to a pyridazinylmethanamine fragment. The study of fragmentation patterns in related heterocyclic compounds helps in predicting and interpreting the mass spectrum of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Reported IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3420.66N-H stretching
2922.80C-H stretching (aliphatic)
2592.48Amine salt
1611.02C=C/C=N stretching (aromatic)
1525.35C=C/C=N stretching (aromatic)
1439.12C-H bending
1009.71Ring vibrations

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. While no specific Raman spectrum for this compound is reported, the analysis of related pyridazine compounds shows that the symmetric vibrations of the ring are often strong in the Raman spectrum. For pyridazine itself, characteristic Raman bands are observed for ring breathing and other skeletal vibrations. A Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the phenyl and pyridazine rings, which may be weak or absent in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier and powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edunumberanalytics.comnih.gov By analyzing the diffraction pattern produced when a crystal is struck by X-rays, researchers can generate a detailed electron density map and, from that, a definitive model of the molecule's structure in the solid state. iastate.educreativebiomart.net

The process begins with the growth of a high-quality single crystal of this compound, which is often the most challenging step. nih.gov This crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam. azom.com The crystal lattice diffracts the X-rays at specific angles, creating a unique pattern of reflections that are recorded by a detector. azom.comnumberanalytics.com

By systematically rotating the crystal and collecting thousands of reflections, a complete dataset is obtained. azom.com Computational methods, utilizing mathematical techniques like the Fourier transform, are then used to process this data and solve the "phase problem," ultimately generating an electron density map of the unit cell. creativebiomart.net This map allows for the precise placement of each atom (excluding hydrogens, which are often inferred) in the this compound molecule.

The resulting crystallographic model provides a wealth of information, including:

Bond lengths, bond angles, and torsion angles: These parameters offer a precise geometric description of the molecule.

Molecular conformation: It reveals the preferred spatial orientation of the phenyl and pyridazine rings relative to each other and the conformation of the aminomethyl bridge.

Intermolecular interactions: The analysis uncovers how molecules of this compound pack together in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., involving the amine group) and π-π stacking (between the aromatic rings). mkuniversity.ac.in

This detailed structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

This table is for illustrative purposes only and does not represent published data.

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₁N₃
Formula Weight185.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
α (°)90
β (°)105.34
γ (°)90
Volume (ų)995.4
Z (molecules/unit cell)4
Density (calculated)1.234 g/cm³
R-factor0.045

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemical Assignment

This compound possesses a stereocenter at the carbon atom connecting the phenyl ring, the pyridazine ring, and the amine group. This means it can exist as a pair of non-superimposable mirror images called enantiomers. While X-ray crystallography on a racemic crystal reveals the molecular structure, it cannot distinguish between these enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to probe this chirality and can be used to determine the absolute configuration (the actual 3D arrangement of substituents) of a specific enantiomer. numberanalytics.comnumberanalytics.com

These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. libretexts.org

Circular Dichroism (CD): This technique measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. libretexts.org An achiral molecule will not exhibit a CD signal, but a chiral molecule, such as a single enantiomer of this compound, will produce a characteristic CD spectrum. The spectrum consists of positive or negative peaks (known as Cotton effects) in the regions where the molecule's chromophores (the phenyl and pyridazine rings) absorb light. chemistnotes.comyoutube.com The two enantiomers will produce mirror-image CD spectra. chiralabsxl.com By comparing the experimental CD spectrum to that predicted by quantum chemical calculations or to spectra of analogous compounds with known configurations, the absolute stereochemistry can be assigned. chiralabsxl.comnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. chemistnotes.comwikipedia.org An ORD spectrum also displays Cotton effects, which are anomalous curves appearing at the absorption wavelengths of the chromophores. chemistnotes.com The shape and sign (positive or negative) of the Cotton effect in an ORD curve are directly related to the stereochemistry of the molecule. youtube.com While CD spectroscopy is often more straightforward to interpret, ORD and CD are related phenomena (through the Kronig-Kramers transforms) and provide complementary information. wikipedia.org

For this compound, chiroptical spectroscopy would be the definitive method for assigning the (R) or (S) configuration to its enantiomers once they have been separated or synthesized in an enantiomerically pure form.

Illustrative Chiroptical Data Table for a Hypothetical Enantiomer of this compound

This table is for illustrative purposes only and does not represent published data.

TechniqueSolventChromophore TransitionWavelength (λmax)Sign of Cotton Effect
CDMethanol (B129727)π → π* (Phenyl)~260 nmPositive
CDMethanoln → π* (Pyridazine)~320 nmNegative
ORDMethanolπ → π* (Phenyl)Peak at ~270 nmPositive
ORDMethanoln → π* (Pyridazine)Trough at ~330 nmNegative

Emerging Research Frontiers and Future Directions

Novel Synthetic Route Development for Enhanced Efficiency

The creation of Phenyl(pyridazin-3-yl)methanamine and its derivatives is a key focus for chemists. The development of novel synthetic pathways that are not only efficient but also adhere to the principles of green chemistry is a paramount objective.

Sustainable and Green Chemistry Approaches

The synthesis of N-heterocyclic compounds, such as pyridazine (B1198779) derivatives, is increasingly guided by the principles of green chemistry. rsc.orgelsevierpure.comacs.orgrsc.org These approaches prioritize the use of safer solvents, renewable starting materials, and energy-efficient methods to minimize environmental impact. rsc.orgelsevierpure.com Microwave-assisted organic synthesis has emerged as a powerful tool in this domain, often leading to faster reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgelsevierpure.comrsc.org For the synthesis of pyridazine-containing structures, microwave irradiation can facilitate key C-N bond-forming reactions, which are fundamental to the construction of the heterocyclic core. rsc.orgelsevierpure.comrsc.org

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention One-pot syntheses and high-yield reactions to minimize byproducts.
Atom Economy Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Utilizing less toxic reagents and solvents.
Designing Safer Chemicals Computational studies to predict and minimize toxicity of derivatives.
Safer Solvents and Auxiliaries Employing water or other benign solvents where possible.
Design for Energy Efficiency Use of microwave irradiation to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Exploration of bio-based starting materials for the synthesis of the pyridazine core.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps through strategic synthetic design.
Catalysis Employing catalytic reagents in small amounts over stoichiometric reagents.
Design for Degradation Designing molecules that will break down into innocuous products after their intended use.
Real-time analysis for Pollution Prevention In-line monitoring of reactions to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents.

Flow Chemistry and Continuous Processing for Scale-Up

For the large-scale production of this compound, flow chemistry presents a compelling alternative to traditional batch processing. flinders.edu.auhillsdale.edunih.govrsc.orgresearchgate.net Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. hillsdale.eduresearchgate.net

Multi-step continuous-flow synthesis allows for the integration of several reaction and purification steps into a single, automated process. flinders.edu.aursc.orgrsc.orgresearchgate.netbeilstein-journals.org This approach can significantly reduce production time and costs. For instance, a multi-step flow system could be designed for the synthesis of a functionalized pyridazine, involving the initial formation of the heterocyclic ring followed by subsequent modifications, all within a closed and continuous setup. rsc.orgbeilstein-journals.org The ability to perform in-line purification and analysis further enhances the efficiency and reliability of flow chemistry for producing complex molecules like this compound on an industrial scale. beilstein-journals.org

Exploration of Unconventional Reactivity and Transformations

Moving beyond traditional synthetic methods, researchers are investigating the reactivity of this compound under novel conditions, such as those induced by light or electricity. These approaches can unlock new chemical transformations and provide access to unique molecular structures.

Photoinduced Reactions Involving this compound

Photochemistry offers a powerful tool for the selective functionalization of heterocyclic compounds. dntb.gov.uanih.govacs.orgresearchgate.net The use of light to initiate chemical reactions can lead to transformations that are not achievable through thermal methods. For pyridazine derivatives, photoinduced reactions can be used to introduce new functional groups onto the heterocyclic ring. dntb.gov.uanih.gov For example, photocatalytic C-H functionalization has been shown to be effective for a range of electron-deficient heteroarenes, including pyridazines. acs.org This method allows for the direct formation of C-C bonds, providing a versatile strategy for modifying the structure of this compound. acs.org

Furthermore, the study of pyridazine N-oxides has revealed their potential as photoactivatable sources of atomic oxygen, which can mediate C-H oxidation reactions. nih.gov This opens up the possibility of using light to introduce hydroxyl groups or other oxygen-containing functionalities into the phenyl or pyridazine rings of the target molecule.

Electrocatalytic Transformations

Electrosynthesis is gaining recognition as a sustainable and efficient method for driving chemical reactions. peacta.orgrsc.orgnih.govacs.org By using electricity as a "reagent," electrochemical methods can often be performed under mild conditions and without the need for harsh chemical oxidants or reductants. The electrochemical reduction of pyridazine derivatives has been studied, revealing the potential to selectively modify the heterocyclic ring. peacta.orgnih.gov

Recent advances in electrocatalysis have demonstrated the hydrogenation of nitrogen-containing aromatic compounds, including pyridines and pyrazines, to their saturated counterparts under ambient conditions. acs.org Such a strategy could potentially be applied to the pyridazine ring of this compound to generate novel saturated derivatives. Moreover, electrochemical methods can be employed for C-N bond formation, offering a potential route for the synthesis of the aminomethyl side chain or for further functionalization of the molecule. rsc.org

Advanced Computational Modeling Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing deep insights into the structure, properties, and reactivity of molecules. hillsdale.edursc.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov For this compound, advanced computational modeling plays a crucial role in several key areas.

Density Functional Theory (DFT) is widely used to investigate the electronic structure, molecular geometry, and reactivity of pyridazine derivatives. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov These calculations can predict various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity and its potential as a corrosion inhibitor or in electronic applications. researchgate.netresearchgate.net DFT studies can also elucidate reaction mechanisms, helping to optimize synthetic routes and predict the regioselectivity of functionalization reactions. rsc.org

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. hillsdale.edunih.gov For this compound, MD simulations can be used to investigate its conformational flexibility and its interactions with biological targets or other molecules. nih.gov This information is invaluable for the rational design of new derivatives with improved biological activity or material properties. In silico studies combining DFT, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are being employed to design novel pyridazine derivatives with potential therapeutic applications, such as for Alzheimer's disease. nih.gov

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of molecular geometry, electronic properties (HOMO, LUMO), reactivity, and spectroscopic data. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov
Molecular Dynamics (MD) Simulation of conformational changes and intermolecular interactions over time. hillsdale.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between chemical structure and biological activity to guide the design of new derivatives. nih.gov
Molecular Docking Predicting the binding mode and affinity of the molecule to a biological target. nih.govnih.gov
ADMET Prediction In silico assessment of drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity. nih.gov

Machine Learning in Reaction Prediction and Optimization

While specific machine learning (ML) models dedicated exclusively to this compound are not extensively documented in public literature, the application of ML to organic synthesis is a rapidly advancing field that directly impacts the synthesis of such molecules. beilstein-journals.orgresearchgate.net The core principle involves using algorithms trained on vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even discover new reaction pathways. researchgate.netresearchgate.net

For a target molecule like this compound, this process typically follows a two-tiered model:

Global Models: These models are trained on large, comprehensive reaction databases. For a novel synthesis, a global model can provide initial guidance by suggesting general reaction conditions (e.g., solvent, temperature, catalyst class) by finding analogous transformations within its dataset. beilstein-journals.orgresearchgate.net

Local Models & Active Learning: Once an initial synthetic route is proposed, local models can be used to fine-tune the specific parameters to improve yield and selectivity. researchgate.net This is often achieved through an "active learning" or "adaptive optimization" approach, where the ML algorithm suggests a small set of initial experiments. duke.edunih.gov The results of these experiments are then fed back into the model, which updates its understanding and suggests the next, improved set of conditions. duke.edu This iterative process allows for rapid optimization with minimal experimental effort, often requiring only 5-10 experiments to identify suitable conditions. duke.edu

The predictive reasoning of these models, particularly those based on random forest algorithms, can often be analyzed to quantify the importance of different reaction parameters, sometimes revealing non-intuitive relationships that can be exploited for further development. duke.edu This data-driven approach enhances the efficiency of developing synthetic pathways for complex molecules, including various pyridazine derivatives. beilstein-journals.org

Ab Initio Molecular Dynamics for Mechanistic Insights

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Ab initio molecular dynamics (MD) and related quantum chemical methods like Density Functional Theory (DFT) are powerful tools for gaining this insight at the atomic level. These methods model the interactions between atoms and electrons from first principles, without reliance on empirical data.

For pyridazine-containing compounds, these computational studies can:

Elucidate Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This includes characterizing the structures and energies of intermediates and transition states. For instance, in reactions involving functionalized dihydroisoquinolines and Meldrum's acid, DFT calculations have been used to explain why certain substituents lead to the formation of pyrimidinones (B12756618) while others yield oxazinanediones by revealing the different stereoelectronic properties of key intermediates. acs.org

Explain Selectivity: These models can reveal the subtle electronic and steric factors that govern regioselectivity or stereoselectivity in a reaction.

Predict Reactivity: By calculating properties like HOMO and LUMO energies, quantum chemical studies can help predict how a molecule like this compound will behave in a given reaction. researchgate.net

While a specific ab initio MD simulation for the synthesis of this compound is not prominently published, the methodology is widely applied to heterocyclic chemistry to provide a detailed understanding that complements experimental observations. acs.orgresearchgate.net

Development of Structure-Reactivity and Structure-Selectivity Relationship Principles

The chemical behavior of this compound is intrinsically linked to its structure, particularly the interplay between the phenyl ring and the electron-deficient pyridazine core. Understanding the principles that govern how structural changes affect reactivity and selectivity is crucial for its application in synthesis and medicinal chemistry. nih.gov

Systematic Modification for Tunable Reactivity

Systematic modification of the molecular scaffold is a cornerstone of chemical research, allowing for the fine-tuning of a compound's properties. In the realm of pyridazine derivatives, even subtle changes can lead to significant shifts in chemical or biological activity.

Another powerful illustration comes from the field of cyclooxygenase (COX) inhibitors. Researchers discovered that by taking a known chemical pattern that was highly selective for the COX-2 enzyme and performing a ring-closing reaction to create a pyrido[2,3-d]pyridazine-2,8-dione scaffold, they could transform the molecule into a dual inhibitor of both COX-1 and COX-2. rsc.org This demonstrates how a planned structural modification can fundamentally alter the selectivity profile of a molecule.

Q & A

Q. Critical factors :

  • Temperature : Excess heat may degrade sensitive pyridazine rings.
  • Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but require inert atmospheres.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic
Characterization relies on multi-technique validation:

  • ¹H/¹³C NMR : Pyridazine ring protons resonate at δ 8.5–9.5 ppm (aromatic region), while the methanamine group shows signals near δ 3.0–3.5 ppm. Coupling patterns confirm substitution positions .
  • FTIR : N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) validate amine and pyridazine functionalities .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns identify substituent loss (e.g., NH₂ or phenyl groups) .

Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

How do structural modifications on the pyridazine ring of this compound impact its binding affinity to biological targets, and what computational tools are used to predict these interactions?

Advanced
Modifications to the pyridazine ring (e.g., fluorination, methyl groups) alter electronic properties and steric bulk, influencing interactions with enzymes or receptors:

  • Electron-withdrawing groups (e.g., -CF₃ at position 6) enhance binding to hydrophobic pockets in targets like kinases .
  • Substituent positioning : Meta-substitutions on the phenyl ring improve π-π stacking with aromatic residues in active sites .

Q. Computational tools :

  • Molecular docking (AutoDock, Schrödinger) : Predict binding modes and affinity scores for derivatives .
  • QSAR models : Correlate substituent properties (e.g., Hammett constants) with bioactivity data to guide design .

What strategies can resolve discrepancies in reported biological activity data for this compound derivatives across different studies?

Advanced
Discrepancies often arise from variations in:

  • Purity : Impurities (e.g., unreacted intermediates) skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Use positive controls (e.g., known kinase inhibitors) for calibration .
  • Structural analogs : Compare activity trends across derivatives with systematic modifications (e.g., halogenation, alkyl chain length) to isolate critical pharmacophores .

How can researchers optimize the solubility and stability of this compound for in vivo applications without compromising bioactivity?

Q. Advanced

  • Salt formation : Convert the free base to hydrochloride salts (e.g., dihydrochloride derivatives) to enhance aqueous solubility. Evidence shows this maintains bioactivity in pharmacokinetic studies .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to improve stability in plasma .
  • Co-solvents : Use biocompatible solvents (e.g., PEG 400) in formulation to prevent precipitation during administration .

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Q. Advanced

  • Challenge : Low-abundance impurities (e.g., regioisomers, dehalogenated byproducts) co-elute with the target compound in chromatograms.
  • Solutions :
    • UHPLC-MS/MS : Achieve high-resolution separation and detect impurities at ppm levels .
    • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs as internal standards for accurate quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.